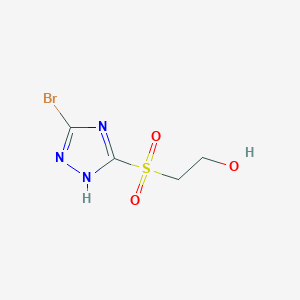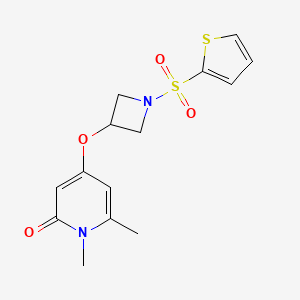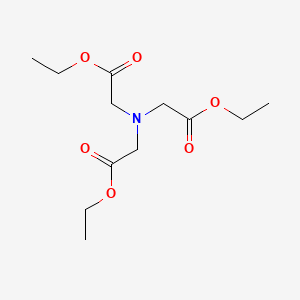
2-((5-Brom-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This specific compound features a bromine atom and a sulfonyl group attached to the triazole
Wissenschaftliche Forschungsanwendungen
Koordinationskomplexe und Liganden
- Anwendung: 2-((5-Brom-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol dient als Ligand für Übergangsmetalle, wodurch die Bildung von Koordinationskomplexen ermöglicht wird. Diese Komplexe finden Anwendungen in der Katalyse, Materialwissenschaft und bioanorganischen Chemie .
Katalyse und Acylübertragungsreaktionen
- Anwendung: Diese Verbindung kann zusammen mit anderen 1,2,4-Triazolen Acylgruppen in synthetischen Reaktionen aufnehmen und übertragen. Daher wirkt sie als nützlicher Katalysator für die Estersynthese. So erleichtert sie beispielsweise die Bildung von Estern wie 2,2-Dimethylacetoessigsäureethylester .
Antifungalforschung
- Anwendung: Obwohl diese Verbindung nicht direkt auf antifungale Eigenschaften untersucht wurde, könnten Molekül-Docking-Studien die Fähigkeit dieser Verbindung beurteilen, an CYP51 zu binden. Solche Untersuchungen könnten Einblicke in die potenzielle antifungale Aktivität liefern .
Synthetische Chemie
- Anwendung: Forscher haben this compound bei der Synthese neuer Verbindungen eingesetzt. Beispielsweise liefern nucleophile Substitutionsreaktionen mit Sulfonylchloridderivaten 1H-1,2,4-Triazol-3-yl-Benzolsulfonamidderivate .
Tautomerie-Studien
- Anwendung: Die tautomeren Formen dieser Verbindung (z. B. 3-Brom-1H-1,2,4-triazol) wurden auf ihre relative Stabilität untersucht. Das Verständnis tautomerer Präferenzen informiert synthetische Strategien und Reaktivität .
Eigenschaften
IUPAC Name |
2-[(3-bromo-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O3S/c5-3-6-4(8-7-3)12(10,11)2-1-9/h9H,1-2H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBFHRPCFILNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)C1=NC(=NN1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-4-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2556344.png)
![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)


![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)
![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)

![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2556359.png)
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2556361.png)

